molecular formula C13H19N3OS B2818694 1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine CAS No. 1790465-56-3

1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine

Cat. No.: B2818694
CAS No.: 1790465-56-3
M. Wt: 265.38
InChI Key: NZMODKCQYZJZKE-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine is a chemical compound of significant interest in medicinal and pharmaceutical chemistry research. Its structure incorporates a piperazine ring, a moiety frequently identified in a wide range of bioactive molecules and FDA-approved drugs . The piperazine ring is often utilized to fine-tune the physicochemical properties of a molecule and serves as a valuable scaffold for arranging pharmacophoric groups in three-dimensional space . This particular derivative is functionalized with a cyclopropanecarbonyl group, a motif found in various synthetic intermediates and active substances , and a 4,5-dimethylthiazole unit, a heterocycle known to contribute to biological activity. The integration of these features makes this compound a valuable building block for researchers engaged in the synthesis and development of novel molecules. Potential applications include its use as a key intermediate in the exploration of new therapeutic agents, particularly in areas where piperazine-containing compounds have shown efficacy, such as kinase inhibition or receptor modulation . Researchers can employ this chemical in coupling reactions, amide bond formation, and other synthetic transformations to create diverse compound libraries for biological screening. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

cyclopropyl-[4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-9-10(2)18-13(14-9)16-7-5-15(6-8-16)12(17)11-3-4-11/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMODKCQYZJZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCN(CC2)C(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety, and finally, the attachment of the cyclopropanecarbonyl group. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various amines. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated compounds or other nucleophiles replace hydrogen atoms.

    Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Scientific Research Applications

1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to biological targets, while the cyclopropanecarbonyl group can influence its pharmacokinetic properties. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares key structural motifs with other piperazine-based derivatives. Below is a comparative analysis:

Compound Substituents Key Features
1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine Cyclopropanecarbonyl (position 1); 4,5-dimethylthiazole (position 4) Rigid cyclopropane; electron-rich thiazole with steric bulk from methyl groups
1-(Methylsulfonyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine Methylsulfonyl (position 1); phenylthiazole (position 4) Sulfonyl group enhances solubility; phenylthiazole for π-π stacking
5,5'-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) Chlorinated dithiolone groups (positions 5,5') Electrophilic chlorine atoms; sulfur-rich scaffold for redox activity
1-Benzyl-4-(5-nitroaryl-1,3,4-thiadiazol-2-yl)piperazine Benzyl (position 1); nitroaryl-thiadiazole (position 4) Nitro group for electron-withdrawing effects; thiadiazole for H-bonding

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4,5-dimethylthiazole in the target compound provides electron-donating methyl groups, contrasting with nitro or sulfonyl substituents in analogues .
  • Rigidity vs. Flexibility: The cyclopropane group imposes conformational constraints absent in derivatives with ethylene/methylene spacers (e.g., quinolone-piperazine hybrids) .

Structure-Activity Relationship (SAR) Insights

  • Piperazine Core : The piperazine scaffold’s basicity and hydrogen-bonding capacity are critical for CNS penetration and target engagement .
  • Thiazole Modifications : Thiazole rings with methyl groups (as in the target compound) may enhance lipophilicity and membrane permeability compared to unsubstituted or nitro-substituted thiazoles .
  • Cyclopropane vs. Acyl Groups : Cyclopropanecarbonyl groups may reduce metabolic instability compared to ester or amide-linked substituents (e.g., ethoxycarbonyl derivatives in ) .

Physicochemical Properties

Limited experimental data are available for the target compound, but trends can be inferred from analogues:

Property Target Compound 1-(Methylsulfonyl)-4-phenylthiazole Piperazine Nitroaryl-Thiadiazole Piperazine
Molecular Weight ~350–400 (estimated) 365.45 472.9 (e.g., C22H18N6O4S4)
Solubility (pH 6.5) Moderate (predicted) ~60–80 μM <20 μM (if directly linked to core)
pKa (Piperazine N) ~6–7 (estimated) 5.0–7.0 3.8–5.0

Notes:

  • The target compound’s solubility is likely higher than nitroaryl-thiadiazole derivatives due to the absence of strong electron-withdrawing groups .
  • Predicted pKa aligns with compounds containing ethylene spacers, suggesting favorable ionization at physiological pH .

Biological Activity

1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound combines a cyclopropane ring, a piperazine moiety, and a thiazole substituent, which are known for their diverse chemical properties and biological applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H19N3OSC_{13}H_{19}N_{3}OS with a molecular weight of approximately 265.38 g/mol. The IUPAC name indicates the presence of both cyclopropane and piperazine functionalities along with the thiazole group.

PropertyValue
Molecular FormulaC₁₃H₁₉N₃OS
Molecular Weight265.38 g/mol
CAS Number1790465-56-3

Biological Activity Overview

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial , antiviral , and anticancer properties. The unique structural features of this compound may enhance its interaction with biological targets, leading to modulation of enzyme activity or receptor binding.

Antimicrobial Activity

Thiazole derivatives have been shown to possess broad-spectrum antimicrobial activity. Studies suggest that the incorporation of the thiazole ring in this compound may enhance its efficacy against various pathogens.

Anticancer Potential

Preliminary studies indicate that similar compounds can inhibit cancer cell proliferation. The specific interactions of this compound with cellular receptors or enzymes involved in cancer progression need further investigation to establish its potential as an anticancer agent.

The biological activity of this compound likely involves:

  • Enzyme Inhibition : Compounds like piperazines often act as inhibitors of various enzymes, which could be a mechanism by which this compound exerts its effects.
  • Receptor Binding : The structural features may allow it to bind to specific receptors involved in disease pathways.

Synthesis and Optimization

The synthesis of this compound can be achieved through several methods that can be optimized for large-scale production. Techniques such as continuous flow reactors and automated synthesis platforms are recommended to ensure efficiency and reproducibility.

Q & A

Q. Table 1: Example Synthesis Protocol

StepReagents/ConditionsMonitoringPurificationYield
Piperazine alkylationPropargyl bromide, DMF, K₂CO₃, 6-7 hTLC (hexane:EA 2:1)Column chromatography (EA:hexane 1:8)~70%
CuAAC reactionCuSO₄·5H₂O, sodium ascorbate, azide derivativesTLC (hexane:EA 1:2)Ethyl acetate extraction90-97%

How can molecular docking studies elucidate the interaction between this compound and biological targets?

Advanced Research Question
Methodological Answer:
Molecular docking predicts binding modes and affinity by simulating interactions between the compound and target proteins (e.g., enzymes, receptors).

  • Software Tools : AutoDock Vina, Schrödinger Suite, or MOE for docking simulations .
  • Target Selection : Prioritize receptors associated with thiazole/piperazine bioactivity (e.g., kinase inhibitors, GPCRs) .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays .

Key Parameters:

  • Grid Box Dimensions : Adjusted to cover the active site (e.g., 20 Å × 20 Å × 20 Å) .
  • Scoring Functions : Use AMBER or CHARMM force fields to evaluate binding energy .

Example Workflow:

Prepare ligand (compound) and receptor (PDB ID) structures using PyMOL.

Run docking simulations with 10–20 conformations.

Analyze top poses for hydrogen bonds, hydrophobic interactions, and π-π stacking .

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to verify cyclopropane, thiazole, and piperazine protons (e.g., δ 2.58–3.80 ppm for piperazine CH₂ groups) .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • Infrared Spectroscopy (IR) :
    • Identify carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring (C=N, ~1600 cm⁻¹) stretches .

Q. Table 2: Analytical Data from Analogous Compounds

TechniqueKey ObservationsReference
¹H NMRPiperazine-CH₂ at δ 2.58–3.80 ppm; thiazole-H at δ 7.93–8.39 ppm
HRMS[M+H]⁺ at m/z 397.1685 (calculated), error < 2 ppm

How does the compound's stability under varying pH and temperature conditions impact formulation strategies?

Advanced Research Question
Methodological Answer:

  • pH Stability Studies :
    • Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 h. Monitor degradation via HPLC .
    • Acidic conditions may hydrolyze the cyclopropanecarbonyl group.
  • Thermal Stability :
    • Thermogravimetric analysis (TGA) to assess decomposition temperatures .
    • Store at –20°C in anhydrous DMSO to prevent hydrolysis .

Formulation Considerations:

  • Use lyophilization for solid dosage forms if unstable in aqueous media.
  • Add antioxidants (e.g., ascorbic acid) to mitigate oxidative degradation .

What strategies resolve conflicting biological activity data across studies?

Advanced Research Question
Methodological Answer:

  • Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI) .
  • Dose-Response Curves : Ensure IC₅₀ values are reproducible across multiple cell lines (e.g., MCF-7, HeLa) .
  • Meta-Analysis : Compare structural analogs (e.g., replacing thiazole with oxadiazole) to isolate pharmacophores .

Q. Case Study :

  • Compound 7c () showed 97% yield but variable cytotoxicity; conflicting data resolved by testing in 3D tumor spheroids .

How can structure-activity relationship (SAR) studies optimize the compound's pharmacological profile?

Advanced Research Question
Methodological Answer:

  • Core Modifications :
    • Replace cyclopropanecarbonyl with acetyl or sulfonyl groups to alter lipophilicity .
    • Introduce electron-withdrawing groups (e.g., –NO₂) on the thiazole ring to enhance binding .
  • Bioisosteric Replacement :
    • Substitute thiazole with 1,3,4-oxadiazole to improve metabolic stability .

Q. Table 3: SAR Insights from Analogous Compounds

ModificationBiological ImpactReference
4-Nitro substitution on phenylIncreased cytotoxicity (IC₅₀: 12 µM vs. 25 µM)
Piperazine N-acetylationReduced CNS penetration but improved solubility

What purification methods ensure high yield and purity during synthesis?

Basic Research Question
Methodological Answer:

  • Column Chromatography :
    • Silica gel with gradient elution (ethyl acetate:hexane 1:8 to 1:2) .
  • Recrystallization :
    • Use ethanol/water mixtures for crystalline products .
  • HPLC :
    • Reverse-phase C18 column with acetonitrile/water mobile phase .

Critical Parameters:

  • Purity Threshold : >95% by HPLC for biological testing .
  • Yield Optimization : Scale-up reactions under inert atmosphere (N₂) to prevent oxidation .

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